
magnesium;1-methyl-4-propoxybenzene-5-ide;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;1-methyl-4-propoxybenzene-5-ide;bromide is an organomagnesium compound, commonly known as a Grignard reagent. Grignard reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. This particular compound is characterized by the presence of a magnesium atom bonded to a bromide ion and a 1-methyl-4-propoxybenzene-5-ide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1-methyl-4-propoxybenzene-5-ide;bromide typically involves the reaction of 1-methyl-4-propoxybenzene-5-ide with magnesium metal in the presence of a suitable solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is initiated by adding a small amount of iodine or 1,2-dibromoethane to activate the magnesium. The general reaction can be represented as: [ \text{1-methyl-4-propoxybenzene-5-ide} + \text{Mg} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of Grignard reagents like this compound is carried out in large reactors with controlled addition of the aryl halide to magnesium. The reaction is highly exothermic, so it is essential to maintain a controlled rate of addition to prevent runaway reactions .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;1-methyl-4-propoxybenzene-5-ide;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can react with halides to form new carbon-carbon bonds.
Reduction Reactions: Can reduce certain compounds due to its strong nucleophilic nature.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: Diethyl ether, tetrahydrofuran (THF).
Conditions: Typically carried out under anhydrous conditions to prevent the Grignard reagent from reacting with water.
Major Products
Alcohols: Formed from the reaction with aldehydes and ketones.
Carboxylic Acids: Formed from the reaction with carbon dioxide.
Aplicaciones Científicas De Investigación
Magnesium;1-methyl-4-propoxybenzene-5-ide;bromide is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Biology: Utilized in the preparation of biologically active compounds.
Medicine: Involved in the synthesis of drug intermediates.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of magnesium;1-methyl-4-propoxybenzene-5-ide;bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic carbon can attack electrophilic centers, such as the carbonyl carbon in aldehydes and ketones, leading to the formation of new carbon-carbon bonds. The reaction mechanism typically follows a nucleophilic addition pathway .
Comparación Con Compuestos Similares
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with a phenyl group instead of the 1-methyl-4-propoxybenzene-5-ide group.
Methylmagnesium Bromide: A simpler Grignard reagent with a methyl group.
Uniqueness
Magnesium;1-methyl-4-propoxybenzene-5-ide;bromide is unique due to the presence of the 1-methyl-4-propoxybenzene-5-ide group, which can impart specific reactivity and selectivity in organic synthesis. This makes it particularly useful in the synthesis of complex molecules where such specificity is required .
Propiedades
Fórmula molecular |
C10H13BrMgO |
|---|---|
Peso molecular |
253.42 g/mol |
Nombre IUPAC |
magnesium;1-methyl-4-propoxybenzene-5-ide;bromide |
InChI |
InChI=1S/C10H13O.BrH.Mg/c1-3-8-11-10-6-4-9(2)5-7-10;;/h4-6H,3,8H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
GSFGKBGVVRRZJR-UHFFFAOYSA-M |
SMILES canónico |
CCCOC1=[C-]C=C(C=C1)C.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



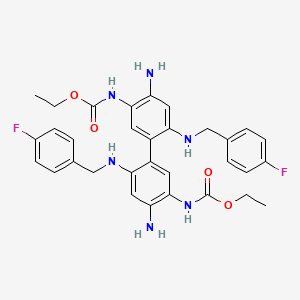
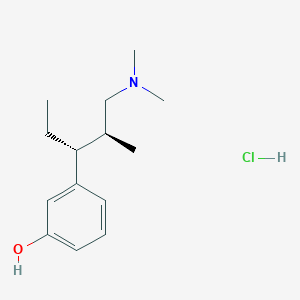

![(3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate](/img/structure/B13439627.png)
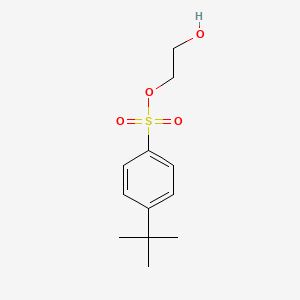

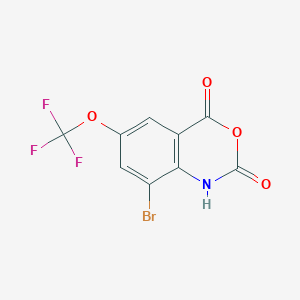
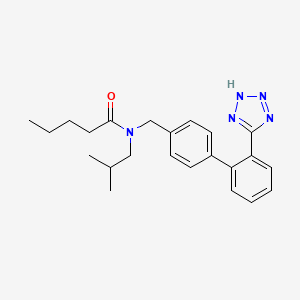
![N,N'-[(4-Iminobutyl)carbgonimidoyl]bis-C,C'-bis(1,1-dimethylethyl) Ester Carbamic Acid](/img/structure/B13439655.png)
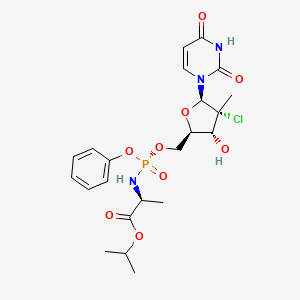
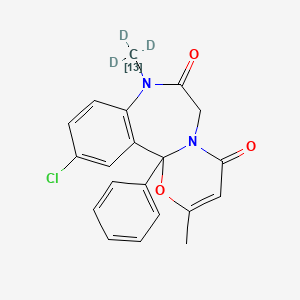
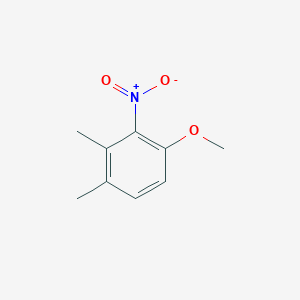
amino]-2-hydroxy-1-(phenylmethyl)propyl]-Carbamic Acid Phenylmethyl Ester](/img/structure/B13439687.png)
